Cas no 5625-65-0 (5-(piperazin-1-yl)pentan-1-ol)

5-(Piperazin-1-yl)pentan-1-ol is a versatile organic compound featuring both a piperazine moiety and a hydroxyl-terminated alkyl chain, making it a valuable intermediate in pharmaceutical and chemical synthesis. Its bifunctional structure allows for selective modifications, enabling applications in drug development, particularly for receptor-targeting molecules and bioactive derivatives. The compound’s stability and solubility in common organic solvents enhance its utility in coupling reactions and as a building block for complex heterocycles. Its well-defined reactivity profile ensures consistent performance in nucleophilic substitutions and other key transformations, supporting efficient synthetic routes in medicinal chemistry and material science research.
5-(piperazin-1-yl)pentan-1-ol structure
5-(piperazin-1-yl)pentan-1-ol structure
Product Name:5-(piperazin-1-yl)pentan-1-ol
CAS No:5625-65-0
MF:C9H20N2O
MW:172.267902374268
MDL:MFCD16696165
CID:383868
PubChem ID:14324895
Update Time:2025-10-30

5-(piperazin-1-yl)pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepentanol
    • 1-Piperazinepentanol(7CI,8CI,9CI)
    • 4-(4-METHYLPIPERAZIN-1-YL)BUTAN-1-OL
    • 5-(piperazin-1-yl)pentan-1-ol
    • 5625-65-0
    • 1-(5-hydroxypentyl)piperazine
    • JQOBQNAVHUEQPB-UHFFFAOYSA-N
    • AKOS011510413
    • SCHEMBL1409001
    • EN300-316121
    • MDL: MFCD16696165
    • Inchi: 1S/C9H20N2O/c12-9-3-1-2-6-11-7-4-10-5-8-11/h10,12H,1-9H2
    • InChI Key: JQOBQNAVHUEQPB-UHFFFAOYSA-N
    • SMILES: OCCCCCN1CCNCC1

Computed Properties

  • Exact Mass: 408.1145
  • Monoisotopic Mass: 408.114378
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 859
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.6
  • Topological Polar Surface Area: 106

Experimental Properties

  • Density: 1.32
  • Boiling Point: 529.8°Cat760mmHg
  • Flash Point: 274.2°C
  • Refractive Index: 1.644
  • PSA: 80.58

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Additional information on 5-(piperazin-1-yl)pentan-1-ol

Comprehensive Overview of 5-(piperazin-1-yl)pentan-1-ol (CAS No. 5625-65-0): Properties, Applications, and Industry Insights

5-(piperazin-1-yl)pentan-1-ol (CAS No. 5625-65-0) is a versatile organic compound widely utilized in pharmaceutical and chemical research. This compound, characterized by its piperazine moiety and hydroxyl-terminated alkyl chain, has garnered significant attention due to its potential applications in drug discovery and material science. With the increasing demand for novel bioactive molecules, researchers are actively exploring the synthesis of 5-(piperazin-1-yl)pentan-1-ol derivatives to develop targeted therapies.

The molecular structure of CAS 5625-65-0 combines a flexible pentyl linker with a piperazine ring, making it an ideal scaffold for modulating physicochemical properties. Recent studies highlight its role in optimizing solubility and bioavailability in drug candidates. For instance, its incorporation into kinase inhibitors or GPCR-targeted compounds has shown promise in preclinical trials. The piperazine-based building blocks like this compound are frequently searched in AI-driven drug design platforms, reflecting industry trends toward fragment-based drug discovery.

From a synthetic chemistry perspective, 5-(piperazin-1-yl)pentan-1-ol serves as a key intermediate in multicomponent reactions. Its bifunctional nature allows for selective modifications at either the hydroxyl group or the piperazine nitrogen atoms, enabling diverse derivatization strategies. Laboratories often seek CAS 5625-65-0 suppliers with high-purity grades (>98%) for precision applications. Analytical techniques such as HPLC and NMR are critical for quality control, addressing common user queries about how to characterize 5-(piperazin-1-yl)pentan-1-ol purity.

Environmental and regulatory considerations are increasingly shaping the use of piperazine-containing compounds. While 5625-65-0 isn’t classified as hazardous under major chemical inventories, proper handling protocols align with green chemistry principles. This aligns with growing searches for sustainable synthesis of heterocyclic compounds and biodegradable pharmaceutical intermediates. The compound’s stability under physiological pH conditions also makes it relevant for prodrug development—a trending topic in medicinal chemistry forums.

Industrial scale-up of 5-(piperazin-1-yl)pentan-1-ol presents unique engineering challenges. Process chemists frequently discuss optimization of piperazine alkylation reactions to improve yield and reduce byproducts. Patent literature reveals its utility in polymer chemistry, particularly for creating cationic water-treatment agents or epoxy resin modifiers. These applications respond to market demands for specialty chemicals in water purification and advanced materials.

Emerging research explores the compound’s potential in bioorthogonal chemistry and click chemistry applications. The hydroxyl group can be readily converted to azides or alkynes, meeting the need for customizable linker molecules in bioconjugation. This addresses frequent queries about piperazine derivatives for bioconjugation in academic and industrial settings. Furthermore, computational studies modeling 5625-65-0 interactions with biological targets provide valuable insights for virtual screening workflows.

The global market for fine chemicals like CAS 5625-65-0 continues to expand, driven by pharmaceutical R&D investments. Suppliers emphasizing cGMP-compliant production and documented impurity profiles gain competitive advantage, reflecting customer priorities in audit-ready materials. Analytical method development remains crucial, with particular focus on HPLC methods for piperazine analogs to ensure batch-to-batch consistency.

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